molecular formula C23H27ClN2O2 B10780080 (R)-N-(1-(4-(4-Chlorophenyl)piperidin-1-yl)-3-methyl-1-oxobutan-2-yl)benzamide

(R)-N-(1-(4-(4-Chlorophenyl)piperidin-1-yl)-3-methyl-1-oxobutan-2-yl)benzamide

Cat. No.: B10780080
M. Wt: 398.9 g/mol
InChI Key: TYQNFWIJWOXJPV-OAQYLSRUSA-N
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Chemical Reactions Analysis

CHEMBL2180528 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group in the molecule with another, often using specific reagents and catalysts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CHEMBL2180528 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the structure-activity relationships (SAR) of bioactive molecules.

    Biology: It is employed in assays to investigate its effects on various biological pathways and targets.

    Medicine: It has potential therapeutic applications, particularly in the modulation of immune responses due to its activity at the CCR1 receptor.

    Industry: It may be used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of CHEMBL2180528 involves its antagonistic activity at the CCR1 receptor. This receptor is involved in the chemotaxis of immune cells, and by inhibiting this receptor, CHEMBL2180528 can modulate immune responses. The molecular targets and pathways involved include the inhibition of MIP-1alpha-induced chemotaxis in human THP1 cells .

Comparison with Similar Compounds

CHEMBL2180528 can be compared with other similar compounds that also target the CCR1 receptor. Some of these similar compounds include:

    CHEMBL2180529: Another CCR1 antagonist with similar bioactivity.

    CHEMBL2180530: A compound with a slightly different structure but similar therapeutic potential.

The uniqueness of CHEMBL2180528 lies in its specific binding affinity and activity profile, which may offer distinct advantages in therapeutic applications .

Properties

Molecular Formula

C23H27ClN2O2

Molecular Weight

398.9 g/mol

IUPAC Name

N-[(2R)-1-[4-(4-chlorophenyl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C23H27ClN2O2/c1-16(2)21(25-22(27)19-6-4-3-5-7-19)23(28)26-14-12-18(13-15-26)17-8-10-20(24)11-9-17/h3-11,16,18,21H,12-15H2,1-2H3,(H,25,27)/t21-/m1/s1

InChI Key

TYQNFWIJWOXJPV-OAQYLSRUSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N1CCC(CC1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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